3'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone
Description
3'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone (CAS: 50737-32-1) is a halogenated aromatic compound featuring a propiophenone backbone substituted with a 2,6-dimethylphenyl group at the 3-position and chlorine and fluorine atoms at the 3' and 4' positions of the adjacent aromatic ring, respectively . The compound’s structure combines steric bulk from the 2,6-dimethylphenyl group with electronic effects from the halogen substituents, making it a candidate for applications in medicinal chemistry or agrochemical synthesis.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-16(19)15(18)10-13/h3-6,8,10H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXBVVOLIJJRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644798 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-98-8 | |
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation Reaction
The synthesis of 3'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone typically employs the Friedel-Crafts acylation reaction. This process involves:
- Reactants :
- 2,6-Dimethylbenzene (aromatic substrate)
- 4-chlorobenzoyl chloride (acylating agent)
- Catalyst : Aluminum chloride (AlCl₃), a Lewis acid
- Solvent : Non-polar solvents such as dichloromethane or carbon disulfide
- Conditions :
- Anhydrous environment to prevent hydrolysis of the acyl chloride
- Controlled temperature to avoid side reactions
Reaction Equation:
$$
\text{C₆H₄(CH₃)₂} + \text{ClCOC₆H₄F} \xrightarrow{\text{AlCl₃}} \text{C₆H₃(CH₃)₂COC₆H₃ClF}
$$
Procedure
- A mixture of aluminum chloride and solvent is prepared under an inert atmosphere.
- The aromatic substrate (2,6-dimethylbenzene) is added to the reaction mixture.
- The acylating agent (4-chlorobenzoyl chloride) is introduced dropwise while maintaining the reaction temperature between 0°C and 5°C.
- After completion, the reaction mixture is quenched with ice-cold water and extracted with an organic solvent.
- The crude product is purified using recrystallization or column chromatography.
Industrial Scale Production
Optimized Parameters
For large-scale production, specific parameters are optimized to enhance yield and efficiency:
- Temperature : Maintained at controlled levels to minimize by-products.
- Catalyst Concentration : Adjusted to ensure complete conversion of reactants.
- Solvent Choice : High-boiling solvents like toluene may be used for better control over reaction kinetics.
Continuous Flow Synthesis
In industrial settings, continuous flow reactors can be employed:
- Advantages :
- Improved heat and mass transfer
- Reduced reaction time
- Enhanced safety due to smaller reaction volumes
- This approach allows for scalability while maintaining high purity.
Purification Techniques
After synthesis, purification is crucial to isolate the compound in high purity:
- Recrystallization :
- Solvents such as ethanol or acetone are commonly used.
- The product is dissolved at high temperatures and allowed to crystallize upon cooling.
- Chromatography :
- Silica gel column chromatography can separate impurities based on polarity differences.
- Elution solvents include mixtures of hexane and ethyl acetate.
Data Table: Key Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane or carbon disulfide |
| Temperature | 0–5°C |
| Reaction Time | Typically 2–4 hours |
| Purification Method | Recrystallization or chromatography |
Mechanistic Insights
The Friedel-Crafts acylation mechanism involves:
- Formation of an electrophilic acylium ion ($$RCO^+$$) through interaction between AlCl₃ and the acyl chloride.
- Electrophilic attack on the aromatic ring of 2,6-dimethylbenzene to form a carbocation intermediate.
- Rearrangement and deprotonation yield the desired ketone product.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : 3'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone has been explored for its potential as a pharmaceutical intermediate. Its structure can be modified to enhance biological activity against various targets, including cancer cells and bacterial infections.
- Biological Activity Studies : Research has indicated that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and antimicrobial properties. This compound may serve as a template for designing novel therapeutics.
Materials Science
- Photonic Applications : The incorporation of halogens like chlorine and fluorine in organic compounds can enhance their photonic properties. This compound has potential applications in developing new materials for optoelectronic devices.
- Polymer Chemistry : As a building block, it can be utilized in synthesizing polymers with specific functionalities, such as increased thermal stability or enhanced mechanical properties.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored derivatives of fluorinated propiophenones and their effects on cancer cell lines. The findings suggested that modifications to the core structure could lead to increased potency against specific cancer types .
- Synthesis of Novel Compounds : Research conducted by Yaghi et al. demonstrated the successful synthesis of complex organic molecules using fluorinated intermediates similar to this compound as precursors .
Mechanism of Action
The mechanism of action of 3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and effect on cellular processes are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone can be contextualized by comparing it to compounds with analogous substituents or scaffolds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparison Points
Structural Similarities and Differences 2,6-Dimethylphenyl Group: Shared with metazachlor, dimethachlor, and metalaxyl-M, this substituent confers steric hindrance, likely enhancing binding specificity in agrochemicals . In the target compound, it may influence solubility or reactivity in synthetic pathways . Fluorine’s electronegativity could enhance metabolic stability compared to non-fluorinated analogs . Backbone Variation: Unlike chloroacetamides (metazachlor) or phthalimides (3-Chloro-N-phenyl-phthalimide), the propiophenone scaffold in the target compound suggests divergent reactivity, possibly favoring ketone-based transformations .
Synthetic Considerations
- highlights the use of a 4:1 molar ratio of diethylamine to N-(2,6-dimethylphenyl)chloroacetamide in synthesis, implying that stoichiometric excess of amines may be critical for reactions involving 2,6-dimethylphenyl precursors . This could parallel the synthesis of the target compound, where similar optimization might be required.
Spectroscopic Analysis The NMR techniques described in (e.g., HMBC, COSY for phenylphenalenones) could apply to elucidating the target compound’s structure, particularly in assigning signals for the 2,6-dimethylphenyl and halogenated aromatic protons .
Its halogenated propiophenone structure may render it a niche intermediate for specialized syntheses.
Biological Activity
3'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, known by its CAS number 898754-98-8, is an aromatic ketone notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural properties, which may influence various biological pathways. This article explores the compound's biological activity, synthesizing data from diverse studies to provide a comprehensive overview.
- Molecular Formula : C17H16ClFO
- Molecular Weight : 290.76 g/mol
- Chemical Structure : The compound features a chloro group and a fluoropropiophenone moiety, which may enhance its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including anticancer and antimicrobial properties. The following sections summarize key findings from recent studies.
Anticancer Activity
A study evaluated the anticancer potential of similar compounds, revealing that structural modifications significantly impact their efficacy against cancer cell lines. For instance, compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity.
| Compound | Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | Not specified | Investigated for potential |
| 7f (related compound) | HepG2 | 16.782 | Highest activity among derivatives |
| 7a (related compound) | HepG2 | 20.667 | Good activity but less than 7f |
The presence of halogen substituents like chlorine and fluorine is believed to enhance binding affinity to target sites in cancer cells, potentially leading to improved therapeutic outcomes .
The biological activity of this compound is thought to involve interaction with specific enzymes or receptors. For example:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as α-glucosidase and urease, which are relevant in metabolic disorders and cancer progression. The presence of electron-withdrawing groups enhances binding interactions with these enzymes .
Case Studies and Research Findings
- Inhibition Studies : Research demonstrated that compounds structurally similar to this compound showed significant inhibition against α-glucosidase with IC50 values ranging from 5.30 µM to over 20 µM depending on substituents .
- Molecular Docking : Molecular docking studies suggested that the compound could effectively bind to active sites of target enzymes, enhancing its potential as a therapeutic agent. The docking scores indicated favorable interactions due to the presence of electron-withdrawing groups .
Safety and Toxicological Profile
While specific toxicological data for this compound remains limited, related compounds have shown varying degrees of toxicity. For instance, some derivatives demonstrated low cytotoxicity while maintaining significant biological activity .
Q & A
Q. What are the common synthetic routes for 3'-chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, and how are reaction conditions optimized?
A key synthetic approach involves nucleophilic substitution or Friedel-Crafts acylation. For example, in a related synthesis, N-(2,6-dimethylphenyl)chloroacetamide reacted with diethylamine in a 1:4 molar ratio to achieve optimal yields, where excess diethylamine (4 equivalents) acted as both a base and solvent . Researchers should monitor molar ratios via stoichiometric calculations (e.g., 5.06 × 10⁻³ mol substrate vs. 20.27 × 10⁻³ mol amine) and adjust reaction time/temperature to minimize side products.
Q. What safety protocols are critical during handling and waste disposal?
Safety measures include using PPE (gloves, goggles, lab coats) and ensuring proper ventilation. Waste must be segregated and transferred to certified hazardous waste facilities due to potential environmental toxicity. For structurally similar compounds, safety sheets recommend avoiding inhalation/ingestion and adhering to protocols like P264 (post-handling washing) and P305+P351+P338 (eye exposure response) .
Advanced Research Questions
Q. How can researchers resolve contradictory yield data in scaled-up syntheses?
Discrepancies often arise from solvent polarity or temperature gradients. For instance, diethylamine’s dual role as solvent and base may lead to inconsistent mixing in larger batches. Systematic DOE (Design of Experiments) approaches, such as varying equivalents of fluorinating agents (e.g., KF/18-crown-6) or testing alternative solvents (DMF vs. THF), can isolate critical variables .
Q. What advanced techniques validate the compound’s structural integrity?
X-ray crystallography (as applied to analogs like 4-(3-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole) provides definitive confirmation of stereochemistry and substituent positioning . Complementary methods include:
Q. How are reaction by-products identified and mitigated?
By-products like chloroacetamide derivatives (e.g., 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide) form via competing alkylation pathways . LC-MS and GC-MS with electron ionization (EI) fragment patterns help trace undesired intermediates. Reductive quenching (e.g., Na₂S₂O₃) or column chromatography (silica gel, hexane/EtOAc) can suppress these side reactions .
Q. What purification methods achieve >95% purity for pharmacological studies?
Recrystallization using ethanol/water mixtures (7:3 v/v) is effective for analogs with similar logP values (~3.5). For polar impurities, flash chromatography with gradient elution (0–50% EtOAc in hexane) enhances resolution. Purity is validated via melting point consistency (±2°C) and HPLC area normalization .
Q. How does solvent choice impact fluorination efficiency?
Polar aprotic solvents (e.g., DMF) enhance fluoronucleophile solubility but may promote hydrolysis. In contrast, nonpolar solvents (toluene) favor SNAr mechanisms for aryl-chloro substitution. Kinetic studies on analogs show DMF increases reaction rates by 30% compared to THF but requires strict anhydrous conditions .
Q. What computational tools predict metabolic stability or degradation pathways?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model bond dissociation energies for halogenated sites, identifying susceptibility to hepatic CYP450 oxidation. Molecular docking (AutoDock Vina) assesses binding to plasma proteins, predicting half-life variations .
Methodological Challenges
Q. Why do fluorinated analogs exhibit variable stability under acidic conditions?
The electron-withdrawing effect of the 4'-fluoro group increases susceptibility to acid-catalyzed hydrolysis at the ketone moiety. Accelerated stability testing (40°C/75% RH) on analogs like 3'-fluoro-4'-(trifluoromethyl)acetophenone revealed a 15% degradation over 14 days at pH 2. Buffered formulations (pH 5–6) or lyophilization improve shelf life .
Q. How are isotopic labeling (e.g., deuterium) strategies applied to study pharmacokinetics?
Deuterated analogs (e.g., 3-(dimethyl-d6-amino)-4’-bromopropiophenone hydrochloride) are synthesized via H-D exchange using D₂O and Pd/C catalysts. LC-MS/MS tracks deuterium incorporation (≥98%) and metabolic clearance rates in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
